
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C15H15N9O and its molecular weight is 337.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone , also known by its chemical structure and various identifiers, has garnered attention in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C20H21N7O4 with a molecular weight of approximately 423.43 g/mol. The compound features a complex structure that includes a triazole ring, which is known for its biological significance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives containing the triazole moiety. For instance, compounds similar to the one have been synthesized and evaluated against various pathogens. One study reported that derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some of the most potent compounds .
Table 1: Antimicrobial Activity of Related Triazole Derivatives
Compound ID | Target Pathogen | IC50 (μM) | IC90 (μM) |
---|---|---|---|
6a | Mycobacterium tuberculosis | 1.35 | 3.73 |
6e | Mycobacterium tuberculosis | 2.18 | 4.00 |
6k | Mycobacterium tuberculosis | 2.00 | 3.90 |
These compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .
The proposed mechanism for the antimicrobial activity of triazole derivatives involves the inhibition of key enzymes in microbial metabolism and cell wall synthesis. The triazole ring is known to interfere with the biosynthesis of ergosterol in fungi, a vital component of fungal cell membranes, thus leading to cell death .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Study on Tuberculosis Treatment : A series of triazole-containing compounds were tested for their anti-tubercular properties. Among them, specific derivatives showed promising results in reducing bacterial load in infected models, suggesting their potential as therapeutic agents against resistant strains .
- Antifungal Activity : Another study focused on the antifungal properties of triazole derivatives against Candida albicans. The results indicated that certain modifications to the triazole structure enhanced antifungal activity significantly compared to standard treatments .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown significant cytotoxicity against various cancer cell lines. A related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, primarily through mechanisms such as:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells via caspase activation and mitochondrial dysfunction.
- Cell Cycle Arrest : It disrupts the cell cycle at the sub-G1 and G2/M phases, leading to decreased proliferation.
Antimicrobial Properties
The triazole and pyridazine components contribute to the antimicrobial efficacy of this compound. Research has highlighted:
- Bacterial Inhibition : Certain derivatives have shown effectiveness against a range of bacterial strains, suggesting their potential as antibacterial agents.
Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. Results indicated that the compound induced significant apoptosis in BT-474 cells, with flow cytometry revealing increased sub-G1 populations indicative of cell death.
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. Findings suggested that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships.
Data Tables
Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |
---|---|---|---|
Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |
Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |
Eigenschaften
IUPAC Name |
pyrazin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9O/c25-15(12-9-16-3-4-18-12)23-7-5-22(6-8-23)13-1-2-14(21-20-13)24-11-17-10-19-24/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQLNNFWPSNBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.